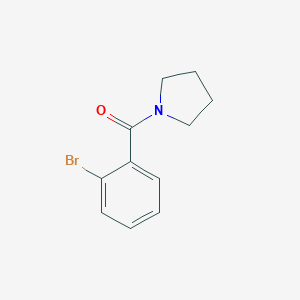
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a compound that may be involved in various chemical reactions due to the presence of the pyrrolidinylcarbonyl group and the bromobenzene moiety. It is related to compounds used in the synthesis of polymers, organic electronics, and other organic molecules.
Synthesis Analysis
While specific synthesis methods for 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene are not directly available, related compounds typically involve reactions like Ullmann coupling, Suzuki coupling, and reactions with electron-deficient alkynes for the introduction of the bromobenzene and pyrrolidinylcarbonyl groups into the molecular structure (Gazizov et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds demonstrates diverse bonding arrangements and steric configurations, influencing their electronic and optical properties. The pyrrolidine ring often adopts a twist conformation, affecting the overall molecular shape and reactivity (Chinnakali et al., 2009).
Chemical Reactions and Properties
The bromobenzene moiety is reactive towards nucleophilic substitution and coupling reactions, making it useful in synthesizing biaryl structures and modifying electronic properties. The pyrrolidinylcarbonyl group can participate in acid-catalyzed reactions, affecting the ring-opening and formation of new compounds (Bacon & Pande, 1970).
Wissenschaftliche Forschungsanwendungen
Halogenation in Organic Synthesis
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene may be involved in halogenation reactions, similar to those described by Bovonsombat and Mcnelis (1993). They demonstrated the use of halogenated compounds in the ring halogenations of polyalkylbenzenes, a process significant in organic synthesis (Bovonsombat & Mcnelis, 1993).
Sensor Development
Meng‐Jung Tsai et al. (2022) reported the creation of a luminescent coordination polymer using bromobenzene derivatives. This material acted as a bifunctional fluorescence-responsive sensor for detecting specific ions. Similar bromobenzene derivatives, like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, could potentially be used in similar sensor technologies (Tsai, Liao, & Wu, 2022).
Organometallic Chemistry
The work of Ben-Ari et al. (2006) on the ortho C-H activation of haloarenes and anisole by an electron-rich iridium(I) complex indicates the potential use of bromobenzene derivatives in organometallic chemistry. This research highlights the selectivity and stability of ortho-activated complexes, which could be relevant for compounds like 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene (Ben-Ari et al., 2006).
Electropolymerization
G. Sotzing et al. (1996) investigated conducting polymers derived from pyrrole-based monomers. The research demonstrates the potential application of bromobenzene derivatives, similar to 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene, in the field of electropolymerization to create low oxidation potential polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Coordination Polymers
The study by Fu et al. (2007) on the dielectric anisotropy of a homochiral trinuclear nickel(II) complex suggests the potential of using bromobenzene derivatives in creating coordination polymers with significant dielectric properties. This could be relevant for materials science and electronics applications (Fu, Song, Wang, Ye, Xiong, Akutagawa, Nakamura, Chan, & Huang, 2007).
Eigenschaften
IUPAC Name |
(2-bromophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIEGBUQWCPFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354888 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
CAS RN |
124461-27-4 |
Source


|
| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

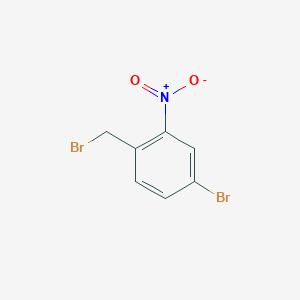
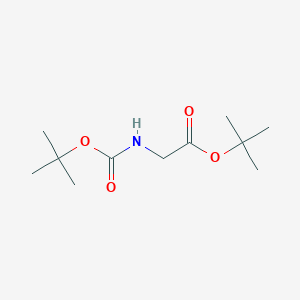
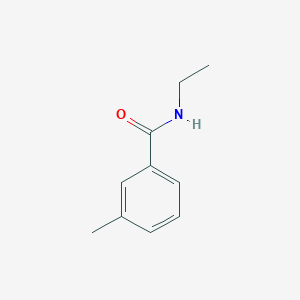
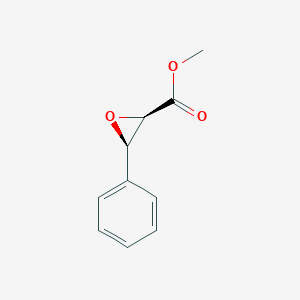
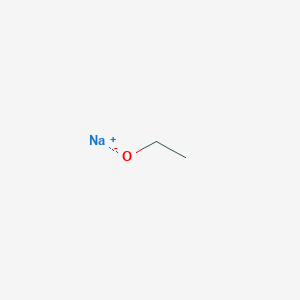

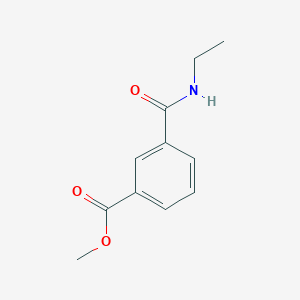


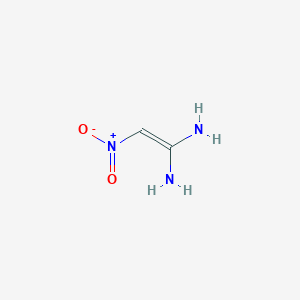
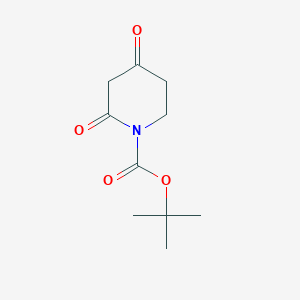
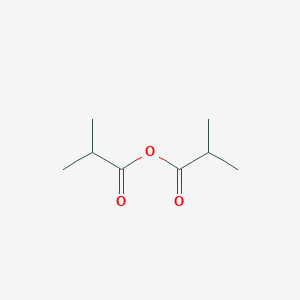
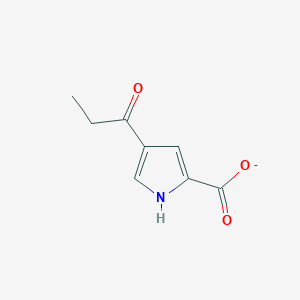
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)